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Compound of Interest

Compound Name: Codamin P

Cat. No.: B12785152 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the psychoactive effects of the

active components of Codamin P: paracetamol, caffeine, and codeine. The document delves

into the mechanisms of action, signaling pathways, and quantitative pharmacological data

associated with the central nervous system effects of each compound. Detailed experimental

protocols for assessing these psychoactive effects are also provided.

Paracetamol (Acetaminophen)
Paracetamol, primarily known for its analgesic and antipyretic properties, exerts notable

psychoactive effects through its central actions. Emerging research indicates that it can

modulate emotional and cognitive processing.

Psychoactive Effects
Clinical and experimental studies have revealed that paracetamol can induce a blunting of

emotional responses, reducing the intensity of both positive and negative emotions.

Furthermore, it has been shown to decrease empathy for the pain of others and may influence

risk-taking behavior.

Mechanism of Action
The primary psychoactive effects of paracetamol are not mediated by the parent compound

itself but by its active metabolite, N-arachidonoylphenolamine (AM404), which is formed in the
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brain. Paracetamol is first deacetylated to p-aminophenol in the liver, which then crosses the

blood-brain barrier and is conjugated with arachidonic acid by fatty acid amide hydrolase

(FAAH) to form AM404.

AM404 exerts its effects through two primary pathways:

The Endocannabinoid System: AM404 is a weak agonist at cannabinoid CB1 receptors and

also inhibits the reuptake of the endogenous cannabinoid anandamide. This leads to an

overall enhancement of endocannabinoid signaling.

TRPV1 and Serotonergic Pathways: AM404 is a potent activator of the transient receptor

potential vanilloid 1 (TRPV1) channel. Activation of supraspinal TRPV1 receptors is linked to

the modulation of descending serotonergic pathways, which play a role in mood and affect.

Quantitative Data
The following table summarizes key quantitative data related to the psychoactive effects of

paracetamol and its active metabolite.

Parameter Target Value Species Notes

IC50 (AM404)
Anandamide

Uptake
~5 µmol/L Rat neural tissue

Indicates

inhibition of

endocannabinoid

reuptake.

EC50 (AM404)
TRPV1

Activation
>1µM

Human

(recombinant)

Concentration for

direct activation

of the TRPV1

channel.

Experimental Protocols
Objective: To evaluate the effect of paracetamol on emotional responses to affective stimuli.

Methodology: A double-blind, placebo-controlled study is conducted. Participants are

administered a standard dose of paracetamol (e.g., 1000 mg) or a placebo. After a set

absorption period (e.g., 60 minutes), they are shown a series of images with positive,
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negative, and neutral emotional valence from a standardized database (e.g., the

International Affective Picture System). Participants rate each image on scales of valence

(positive to negative) and arousal (calm to excited).

Data Analysis: The mean valence and arousal ratings for each image category are compared

between the paracetamol and placebo groups using statistical tests such as t-tests or

ANOVA. A significant reduction in the extremity of ratings for both positive and negative

images in the paracetamol group indicates emotional blunting.

Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the psychoactive

effects of paracetamol.
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Paracetamol Metabolism and Central Targets

Caffeine
Caffeine is a well-known central nervous system stimulant, and its psychoactive effects are

primarily characterized by increased alertness, vigilance, and cognitive function.

Psychoactive Effects
Caffeine is widely consumed for its ability to reduce fatigue and enhance concentration. It can

improve performance on a variety of cognitive tasks, including those requiring sustained
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attention and rapid information processing. At higher doses, it can lead to anxiety, restlessness,

and insomnia.

Mechanism of Action
Caffeine's primary mechanism of action is the antagonism of adenosine A1 and A2A receptors

in the brain. Adenosine is an inhibitory neurotransmitter that promotes sleep and suppresses

arousal. By blocking its receptors, caffeine disinhibits neuronal activity, leading to its stimulant

effects. A secondary mechanism involves the inhibition of phosphodiesterase (PDE) enzymes,

which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), though

this is generally considered to occur at higher, potentially toxic, concentrations.

Quantitative Data
The following table provides quantitative data on caffeine's interaction with its primary

molecular targets.

Parameter Target Value Species Notes

Ki
Adenosine A1

Receptor
12 µM Human

Antagonist

binding affinity.

Ki
Adenosine A2A

Receptor
2.4 µM Human

Antagonist

binding affinity.

IC50
Phosphodiestera

se (non-specific)
0.5-1.0 mM Bovine brain

Concentration for

50% inhibition.

Experimental Protocols
Objective: To measure the effects of caffeine on cognitive performance.

Methodology: A randomized, double-blind, placebo-controlled crossover study is employed.

Participants, after a period of caffeine abstinence (e.g., 12-24 hours), are administered a

dose of caffeine (e.g., 3-6 mg/kg body weight) or a placebo. A battery of cognitive tests is

administered at baseline and at set intervals post-ingestion. These tests may include:

Stroop Task: To assess selective attention and cognitive flexibility.
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N-Back Task: To evaluate working memory.

Psychomotor Vigilance Task (PVT): To measure sustained attention and reaction time.

Data Analysis: Performance metrics (e.g., reaction time, accuracy) are compared between

the caffeine and placebo conditions using repeated measures ANOVA.

Signaling Pathways
The following diagram illustrates the signaling pathway of caffeine's primary mechanism of

action.
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Caffeine's Antagonism of Adenosine Receptors

Codeine
Codeine is an opioid analgesic, and its psychoactive effects are primarily attributable to its

conversion to morphine in the body.

Psychoactive Effects

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b12785152?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12785152?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The psychoactive effects of codeine are characteristic of opioids and include analgesia,

euphoria, drowsiness, and a sense of tranquility. At higher doses, it can cause significant

sedation, respiratory depression, and has a potential for dependence and addiction.

Mechanism of Action
Codeine itself has a relatively low affinity for opioid receptors. It acts as a prodrug and is

metabolized in the liver to morphine by the cytochrome P450 enzyme CYP2D6. Morphine is a

potent agonist of the µ-opioid receptor, which is a G-protein coupled receptor. Activation of µ-

opioid receptors in the central nervous system leads to the modulation of pain perception and

the rewarding effects associated with opioids. The rate of conversion of codeine to morphine is

subject to genetic polymorphism of the CYP2D6 enzyme, leading to significant inter-individual

variability in the psychoactive response.

Quantitative Data
The following table presents quantitative data for codeine and its active metabolite, morphine.

Parameter Target Value Species Notes

Ki (Codeine)
µ-Opioid

Receptor
>100 nM

Human

(recombinant)

Weak binding

affinity.

Ki (Morphine)
µ-Opioid

Receptor
1-100 nM

Human

(recombinant)

Potent binding

affinity.

Metabolism CYP2D6 ~5-10% Human

Percentage of

codeine

converted to

morphine in

normal

metabolizers.

Experimental Protocols
Objective: To quantify the subjective psychoactive effects of codeine.
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Methodology: A double-blind, placebo-controlled study is conducted. Participants are

administered a therapeutic dose of codeine or a placebo. Subjective effects are assessed at

regular intervals using standardized questionnaires such as the Addiction Research Center

Inventory (ARCI) to measure euphoria and other mood changes, and Visual Analog Scales

(VAS) for ratings of "high," "drowsiness," and other sensations.

Data Analysis: The scores from the questionnaires and VAS are analyzed over time and

compared between the codeine and placebo groups using appropriate statistical methods,

such as mixed-effects models.

Signaling Pathways
The following diagram illustrates the signaling pathway of morphine, the active metabolite of

codeine, at the µ-opioid receptor.
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Morphine's µ-Opioid Receptor Signaling

To cite this document: BenchChem. [An In-depth Technical Guide to the Psychoactive Effects
of Codamin P Components]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12785152#understanding-the-psychoactive-effects-
of-codamin-p-components]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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